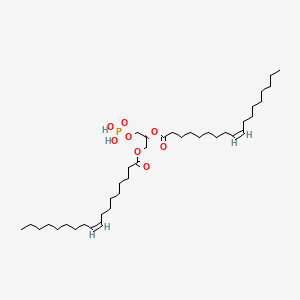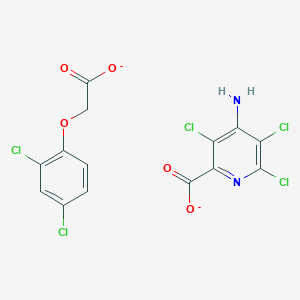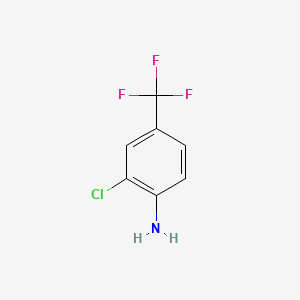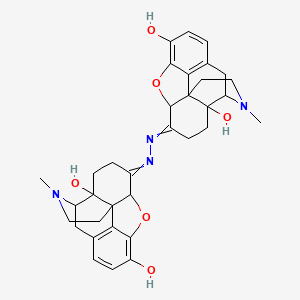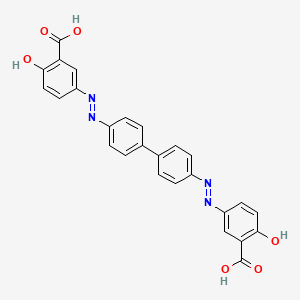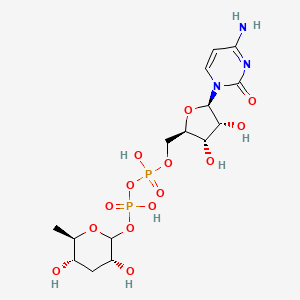
CDP-3,6-dideoxy-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDP-3,6-dideoxy-D-glucose is a CDP-sugar having 3,6-dideoxy-D-glucose as the sugar component. It derives from a CDP-D-glucose. It is a conjugate acid of a CDP-3,6-dideoxy-D-glucose(2-).
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Mechanism
CDP-3,6-dideoxy-D-glucose is involved in the biosynthesis of the 3,6-dideoxyhexoses in bacteria. Studies have shown the role of specific enzymes in its formation, particularly from CDP-4-keto-6-deoxy-D-glucose. The enzyme E1 and pyridoxamine 5'-phosphate are crucial in this transformation, with E1 facilitating the formation of a Schiff base and a subsequent reversible dehydration, resulting in the creation of CDP-3,6-dideoxy-D-glucose (Rubenstein & Strominger, 1974).
Role in Bacterial Lipopolysaccharides
3,6-dideoxyhexoses, including CDP-3,6-dideoxy-D-glucose, are found in the lipopolysaccharides of gram-negative bacteria and are significant antigenic determinants. The detailed genetic and biosynthetic pathways for these sugars in various bacterial strains like Salmonella and Yersinia have been extensively studied, highlighting their importance in microbial biology (Thorson, Lo, Ploux, He, & Liu, 1994).
Biochemical Pathway Analysis
CDP-3,6-dideoxy-D-glucose is produced through a complex biochemical pathway starting from CDP-D-glucose. Detailed studies on the molecular mechanisms of enzymes involved in this pathway, such as CDP-paratose synthase and CDP-D-glucose 4,6-dehydratase, have provided insights into the stereospecificity and kinetics of these enzymatic reactions (Hallis, Lei, Que, & Liu, 1998).
Implications in Microbial Immunology
The synthesis of CDP-3,6-dideoxy-D-glucose and related sugars plays a role in the immunology of bacteria like Salmonella. Understanding these biochemical pathways aids in comprehending how bacteria interact with their environment and host organisms, which has implications for vaccine development and disease control (Matsuhashi, 1966).
Propiedades
Nombre del producto |
CDP-3,6-dideoxy-D-glucose |
|---|---|
Fórmula molecular |
C15H25N3O14P2 |
Peso molecular |
533.32 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8-,9-,11-,12-,13-,14?/m1/s1 |
Clave InChI |
JHEDABDMLBOYRG-WRAWDCBKSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
SMILES canónico |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)
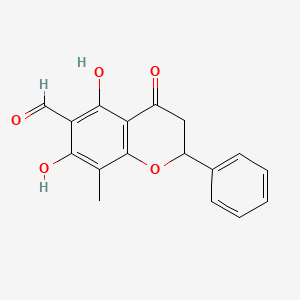
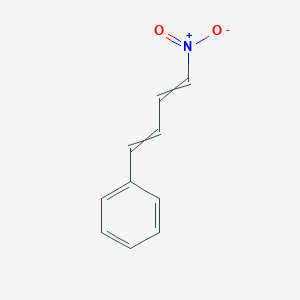
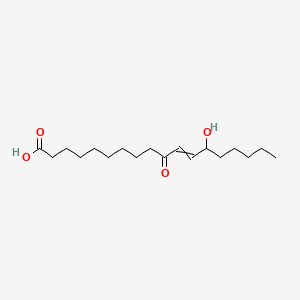
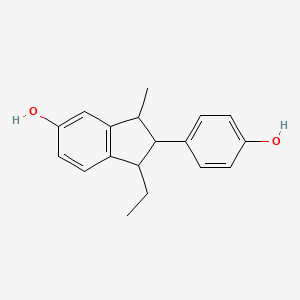
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1199922.png)
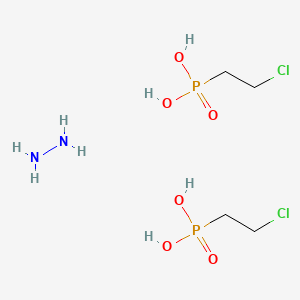
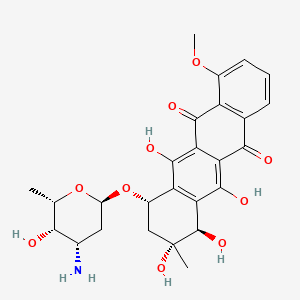
![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)
